molecular formula C9H10OS B6315923 4-Methyl-2-(methylthio)benzaldehyde CAS No. 24852-59-3

4-Methyl-2-(methylthio)benzaldehyde

Cat. No.: B6315923
CAS No.: 24852-59-3
M. Wt: 166.24 g/mol
InChI Key: HLBHBLDEDFOKII-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a methylthio group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-(methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methylthiobenzyl chloride with dimethyl sulfoxide (DMSO) under basic conditions. Another method includes the use of a catalyst such as SZTA (Sulfur-Zirconium-Titanium-Aluminum) in the presence of thioanisole and carbon monoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(methylthio)benzaldehyde is unique due to the presence of both a methyl and a methylthio group on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

4-methyl-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBHBLDEDFOKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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